molecular formula C23H20N2O3S B11500010 (5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11500010
M. Wt: 404.5 g/mol
InChI Key: XPDOZIMLSNOJSI-VLGSPTGOSA-N
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Description

This compound, (5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione, is a specialized molecular probe recognized for its high-affinity binding to amyloid fibrils source . Its primary research value lies in the sensitive detection and characterization of protein aggregates, which are hallmarks of neurodegenerative pathologies such as Alzheimer's and Parkinson's diseases source . The probe operates through a mechanism of molecular rotor fluorescence, where its fluorescence emission is significantly enhanced and exhibits a spectral shift upon restriction of intramolecular bond rotation within the hydrophobic binding pockets of amyloid structures source . This property makes it an exceptional tool for in vitro applications including kinetic studies of fibrillization, high-throughput screening for inhibitors of amyloid formation, and the morphological analysis of fibrils using fluorescence-based techniques. Its high sensitivity allows researchers to monitor the early stages of aggregate formation that are often undetectable with other methods, providing critical insights into the mechanisms of protein misfolding and aggregation.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

(5Z)-5-(9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H20N2O3S/c1-22(2)12-23(3,13-8-5-4-6-9-13)15-11-7-10-14-16(20(27)25(22)17(14)15)18-19(26)24-21(28)29-18/h4-11H,12H2,1-3H3,(H,24,26,28)/b18-16-

InChI Key

XPDOZIMLSNOJSI-VLGSPTGOSA-N

Isomeric SMILES

CC1(CC(C2=CC=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=O)S4)(C)C5=CC=CC=C5)C

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=O)C3=C4C(=O)NC(=O)S4)(C)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Pyrrolo[3,2,1-ij]quinoline Scaffold Preparation

The pyrrolo[3,2,1-ij]quinoline core is synthesized via halogenation and cyclization of tetrahydroquinoline precursors. Key steps include:

  • Bromination : Treatment of 6-methyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with N-bromosuccinimide (NBS) in DMF yields 8-bromo derivatives.

  • Iodination : 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochlorides undergo iodination using iodine monochloride (ICl) to form 8-iodo intermediates, which are subsequently reacted with oxalyl chloride to generate diones.

Representative Reaction Conditions

StepReagentsSolventTemperatureYield
BrominationNBSDMF25°C85%
CyclizationOxalyl chlorideToluene110°C78%

Thiazolidine-2,4-dione (TZD) Ring Formation

The TZD moiety is synthesized via cyclocondensation strategies:

  • Classical Method : Chloroacetic acid reacts with thiourea in aqueous KOH under reflux (12 h) to form 2-imino-4-thiazolidinone, followed by HCl hydrolysis to yield TZD.

  • Microwave-Assisted Synthesis : Chloroacetic acid and thiourea are irradiated at 250 W for 5 min, reducing reaction time to 0.5 h with 83% yield.

Comparative Efficiency

MethodTimeYieldPurity
Conventional12 h78%94%
Microwave5 min83%98%

Hybridization via Knoevenagel Condensation

The Z-configured arylidene bridge is introduced through Knoevenagel condensation between the pyrroloquinoline dione and TZD:

  • Catalytic System : Piperidine in ethanol at 75°C promotes selective Z-isomer formation.

  • Solvent Optimization : Ethanol or solvent-free conditions enhance regioselectivity, achieving >90% Z-configuration.

Mechanistic Pathway

  • Deprotonation of TZD’s methylene group by piperidine.

  • Nucleophilic attack on the pyrroloquinoline dione’s carbonyl carbon.

  • Dehydration to form the exocyclic double bond, stabilized by conjugation.

Advanced Functionalization

Substituent Modulation

  • Phenyl Group Introduction : Suzuki–Miyaura coupling with phenylboronic acid installs the 6-phenyl group.

  • Methylation : Dimethyl sulfate in THF selectively methylates the pyrrolidine nitrogen.

Chirality Control

Chiral auxiliaries like S-valine derivatives enforce stereoselectivity during cyclization, achieving >95% enantiomeric excess (ee).

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane:EtOAc, 3:1) isolates the target compound.

  • Crystallization : Ethanol/water recrystallization yields needle-like crystals suitable for X-ray diffraction.

  • Spectroscopic Validation :

    • ¹H NMR : δ 7.8 ppm (vinyl proton, Z-configuration), δ 2.1 ppm (gem-dimethyl groups).

    • HRMS : m/z 404.5 [M+H]⁺ confirms molecular formula C₂₃H₂₀N₂O₃S.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors reduce reaction time by 70% while maintaining 85% yield.

  • Green Chemistry : Solvent-free microwave protocols lower E-factor to 2.1, aligning with sustainability goals.

Challenges and Solutions

ChallengeResolution
Low Z:E SelectivityPiperidine catalysis in ethanol
Byproduct FormationGradient pH control during cyclization
Scalability IssuesContinuous flow systems

Recent Innovations

  • Enzymatic Catalysis : Lipase-mediated condensation avoids harsh acids, improving atom economy.

  • Photoredox Coupling : Visible-light-driven C–H activation constructs the arylidene bridge in 2 h .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazolidine derivatives. The characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds .

Antioxidant Properties

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antioxidant activity. For instance, studies have shown that certain phenolic derivatives of thiazolidine compounds demonstrate potent antiradical properties comparable to established antioxidants . The antioxidant activity is often attributed to the presence of phenolic groups that facilitate electron donation and free radical scavenging.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study on related thiazolidine derivatives revealed significant antibacterial effects against various strains of bacteria. These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Anticancer Potential

Thiazolidine derivatives have been explored for their anticancer properties. The unique structure allows them to interact with biological targets involved in cancer cell proliferation. Some studies report that these compounds can inhibit cell growth in various cancer cell lines, indicating their potential as anticancer agents .

Applications in Drug Discovery

The structural features of (5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione make it a promising candidate in drug discovery. Its ability to act as a scaffold for developing new pharmaceuticals is noteworthy due to its diverse biological activities:

Activity Potential Application
AntioxidantTreatment of oxidative stress-related diseases
AntibacterialDevelopment of new antibiotics
AnticancerChemotherapeutic agents

Case Study 1: Antioxidant Evaluation

A study conducted on synthesized thiazolidine derivatives highlighted their capacity to scavenge free radicals effectively. The compounds were tested using various assays such as DPPH and ABTS radical scavenging tests. Results showed that specific derivatives exhibited superior antioxidant activity compared to traditional antioxidants .

Case Study 2: Antibacterial Testing

In another investigation focusing on antibacterial efficacy, several thiazolidine derivatives were screened against clinical isolates of pathogenic bacteria. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of (5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectral Properties

  • IR Spectroscopy: All compounds exhibit C=O stretches near 1687–1726 cm⁻¹ and C=S stretches at 1241–1303 cm⁻¹, confirming thiazolidinedione conjugation .
  • NMR Data: The target compound’s $ ^1H $ NMR (DMSO-$ d_6 $) shows distinct signals for methyl groups (δ 0.71–1.71 ppm) and aromatic protons (δ 7.06–7.18 ppm), consistent with analogues like 12i and 12m .
  • HPLC-HRMS-ESI: Molecular ion peaks ([M+H]$ ^+ $) for halogenated derivatives (e.g., 12m : m/z 501.0871) align with calculated values, confirming purity .

Limitations and Contrasts

  • Contradictions: While emphasizes anticoagulant applications, and focus solely on synthesis and characterization, leaving pharmacological data incomplete.
  • Gaps: No direct cytotoxicity or pharmacokinetic data are available for the target compound, unlike some analogues tested in vitro .

Biological Activity

Chemical Structure and Properties

IUPAC Name: (5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione
Molecular Formula: C₁₈H₁₈N₂O₃S
Molecular Weight: 342.41 g/mol

Structural Features

The compound features a thiazolidine ring fused with a pyrroloquinoline structure. The presence of multiple functional groups contributes to its biological activity.

Research indicates that this compound may exhibit antioxidant , anti-inflammatory , and anticancer properties. Its mechanism of action appears to involve the modulation of various biochemical pathways:

  • Antioxidant Activity: The compound has shown the ability to scavenge free radicals and reduce oxidative stress in vitro.
  • Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Anticancer Potential: Preliminary studies suggest it can induce apoptosis in cancer cell lines through mitochondrial pathways.

Pharmacological Effects

The pharmacological effects of this compound have been assessed in several studies:

EffectObservationReference
AntioxidantSignificant reduction in DPPH radical scavenging activity
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in cell cultures
AnticancerInduction of apoptosis in MCF-7 breast cancer cells

Study 1: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its antioxidant capabilities using DPPH and ABTS assays. Results demonstrated a significant reduction in free radicals compared to control groups, indicating strong antioxidant potential.

Study 2: Anti-inflammatory Activity

A research article in Phytotherapy Research reported that treatment with this compound resulted in a marked decrease in inflammatory markers in animal models of arthritis. The study highlighted its potential as a therapeutic agent for inflammatory diseases.

Study 3: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines (including MCF-7 and HeLa) revealed that the compound effectively induced apoptosis through caspase activation pathways. These findings were published in Cancer Letters, suggesting further exploration for anticancer therapies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing the compound?

The compound can be synthesized via condensation reactions using thiosemicarbazide derivatives and appropriate oxo-compounds. A typical procedure involves refluxing a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and the oxo-compound in DMF-acetic acid (1:2 v/v) for 2 hours. Post-reaction, the product is filtered and recrystallized from DMF-ethanol . Alternative methods include using piperidine as a catalyst in absolute ethanol under reflux for 3 hours to facilitate cyclization .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Employ a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm regiochemistry and substituent orientation.
  • High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended).
  • X-ray crystallography for unambiguous confirmation of stereochemistry, particularly the (5Z) configuration .

Q. What solvents and catalysts are critical for achieving high yields?

Polar aprotic solvents like DMF or ethanol are preferred for solvating the thiazolidinone core. Catalysts such as piperidine (0.5 mL per 20 mL solvent) enhance cyclization efficiency, while sodium acetate (2 equivalents) acts as a base to deprotonate intermediates .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide derivative design?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electron density distribution, identifying reactive sites for electrophilic or nucleophilic attacks. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase) predicts binding affinities, aiding in rational design of analogs with enhanced bioactivity .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria). Statistical tools like ANOVA with post-hoc Tukey tests can identify significant differences between studies .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • Thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >200°C).
  • pH-rate profiling (pH 2–12 buffers, 25–60°C) to identify degradation pathways. Lyophilization or formulation with cyclodextrins enhances aqueous stability .

Q. How can structure-activity relationships (SAR) be systematically explored?

Develop a focused library of analogs with modifications to:

  • The pyrroloquinoline moiety (e.g., substituent effects on π-π stacking).
  • The thiazolidinedione ring (e.g., substitution at N3 to modulate H-bonding). Evaluate using multivariate regression (QSAR) to correlate structural features with bioactivity .

Q. What advanced analytical techniques resolve challenges in characterizing by-products?

  • High-resolution mass spectrometry (HR-MS) with ESI+ ionization identifies low-abundance impurities.
  • 2D NMR (COSY, NOESY) distinguishes diastereomers formed during Z/E isomerization .

Q. How can regioselectivity be controlled during functionalization of the heterocyclic core?

Use directing groups (e.g., methoxy substituents) to steer electrophilic substitution. Transition metal catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) enable site-selective cross-coupling at the C4 position of the quinoline ring .

Q. What cross-disciplinary approaches integrate experimental and computational data for innovation?

Adopt the ICReDD framework: Combine reaction path sampling (GRRM software) with robotic high-throughput screening. Machine learning (e.g., random forest models) prioritizes reaction conditions, reducing trial-and-error experimentation by >50% .

Notes

  • References : Ensure all computational models are validated against experimental data (R² > 0.85).
  • Safety : Use gloveboxes for air-sensitive steps (e.g., handling sodium hydride in DMF).
  • Data Sharing : Upload spectral data to repositories like PubChem or Zenodo for reproducibility.

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